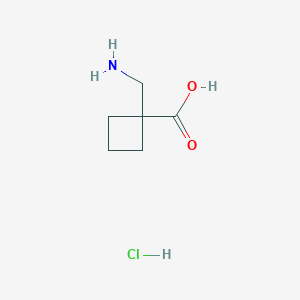
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a L-alpha-amino acid . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis . The compound has a CAS Number of 1360547-44-9 and a linear formula of C6H12CLNO2 .
Molecular Structure Analysis
The molecular formula of this compound is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H . The compound has a molecular weight of 165.62 g/mol .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 165.62 g/mol . The compound has a topological polar surface area of 63.3 Ų and a complexity of 129 .科学的研究の応用
Synthesis and Stereochemistry
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 2-(aminomethyl)cyclobutane-1-carboxylic acid, has been a subject of research primarily in the field of organic chemistry, especially in the synthesis of stereoisomers and amino acids. Researchers have developed methods to synthesize its stereoisomers, like (+)-(1R,2S) and (−)-(1S,2R) stereoisomers, using strategies like photochemical [2+2] cycloaddition reactions (André, Vidal, Ollivier, Robin, & Aitken, 2011). This synthesis process is significant due to the potential applications of these stereoisomers in various fields including medicinal chemistry and material science.
Peptide Synthesis and Structural Studies
This compound has also been used in the synthesis of highly rigid beta-peptides and beta-dipeptides, demonstrating its versatility in peptide chemistry. The stereoselective synthesis and structural studies of these peptides, including derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, have been explored. These studies reveal the potential of the cyclobutane ring as a structure-promoting unit in both monomers and dimers, contributing significantly to the field of peptide design and structural biology (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Application in Tumor Imaging
Further, research has been conducted on the synthesis and evaluation of labeled amino acids like syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid for potential use in SPECT brain tumor imaging. These compounds have shown promising results in models of brain tumors, indicating their potential application in medical imaging and cancer research (Yu, Williams, Malveaux, Camp, Olson, & Goodman, 2008).
Safety and Hazards
作用機序
Target of Action
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is primarily used in the synthesis of polypeptides . It is used to activate amino acids, allowing them to form peptide bonds . This makes it a crucial component in the construction of biologically active molecules .
Mode of Action
The compound interacts with its targets, the amino acids, by activating them . This activation allows the amino acids to form peptide bonds, which are essential in the creation of polypeptides . The resulting changes include the formation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of polypeptides . By activating amino acids and enabling them to form peptide bonds, the compound plays a crucial role in the construction of peptide chains . The downstream effects include the creation of complex organic molecules, particularly those containing amino acid residues .
Pharmacokinetics
It’s worth noting that the compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific context of its use.
Result of Action
The primary result of the action of this compound is the synthesis of polypeptides . It enables the formation of peptide bonds, leading to the creation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues . These molecules play a crucial role in various biological processes.
生化学分析
Biochemical Properties
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of polypeptides and drug intermediates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, affecting signal transmission in the central nervous system . The interaction with the NMDA receptor highlights its importance in modulating neurotransmission and synaptic plasticity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting as an analog of glycine at the NMDA receptor site, it affects the signal transmission in the central nervous system, which can lead to changes in neuronal activity and plasticity . This compound’s impact on gene expression and cellular metabolism further underscores its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the NMDA receptor glycine site, influencing the receptor’s activity and modulating neurotransmission . This compound’s ability to interact with the NMDA receptor and affect signal transmission is a key aspect of its mechanism of action. Additionally, it may influence enzyme activity, either by inhibition or activation, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its good chemical stability, which ensures consistent results in experiments . Its long-term effects on cellular function, stability, and degradation need to be carefully monitored in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmission and synaptic plasticity. At higher doses, there could be potential toxic or adverse effects, which need to be carefully evaluated . Understanding the dosage thresholds and their impact on animal models is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of polypeptides and drug intermediates, contributing to the construction of biologically active molecules . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, highlighting its importance in biochemical research and medicinal chemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical experiments and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in research.
特性
IUPAC Name |
1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRNWHSNQWOUNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)
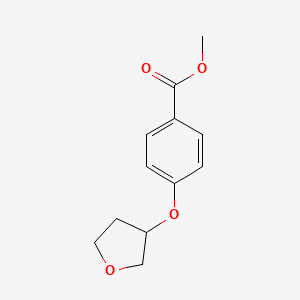
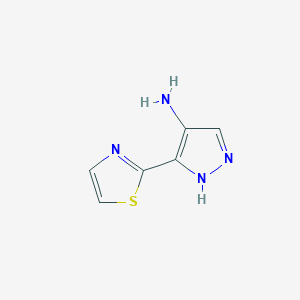
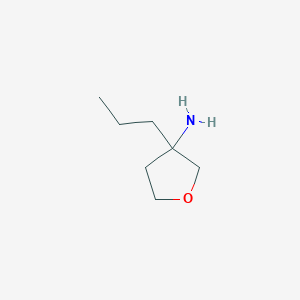
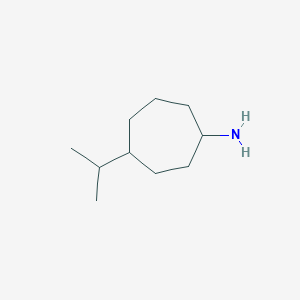
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)
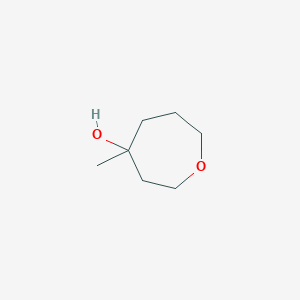
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
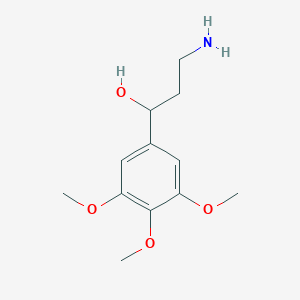
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)
![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)